molecular formula C18H27N3O4 B2929503 tert-Butyl (1R*,4R*)-4-(4-nitrobenzylamino)cyclohexylcarbamate CAS No. 1286275-33-9

tert-Butyl (1R*,4R*)-4-(4-nitrobenzylamino)cyclohexylcarbamate

Cat. No. B2929503
CAS RN: 1286275-33-9
M. Wt: 349.431
InChI Key: SBXOFLUZOJPYBP-SHTZXODSSA-N
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Description

Tert-Butyl (1R*,4R*)-4-(4-nitrobenzylamino)cyclohexylcarbamate, commonly known as NBBC, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. NBBC is a selective inhibitor of the SLC22A1 transporter, which plays a crucial role in the transport of organic cations across cell membranes.

Scientific Research Applications

Convenient Synthesis of Bifunctional Tetraaza Macrocycles

Researchers have developed a convenient synthesis method for 4-nitrobenzyl-substituted macrocyclic tetraamines, leading to bifunctional poly(amino carboxylate) chelating agents. These agents are synthesized through cyclization of (4-nitrobenzyl)-ethylenediamine with BOC-protected amino disuccinimido esters, yielding macrocyclic diamides. This process demonstrates the versatility of tert-butyl (1R*,4R*)-4-(4-nitrobenzylamino)cyclohexylcarbamate in forming complex macrocyclic structures with potential applications in chelation therapy and radiopharmaceuticals (McMurry, Brechbiel, Kumar, & Gansow, 1992).

Synthesis, Structure, DNA/Protein Binding, and Anticancer Activity

A study on the synthesis and characterization of Schiff base ligands and their cyclometalated mononuclear piano-stool complexes reveals the potential of such compounds, including those derived from (4-nitrobenzylidene)(4-tert-butylphenyl)amine, in binding efficiently with calf thymus DNA and bovine serum albumin. These interactions suggest the applicability of this compound derivatives in anticancer therapies and as tools in molecular biology (Mukhopadhyay et al., 2015).

Aza-Allyl Conjugate Addition-Michael Addition-Ring Closure Reaction

The reaction involving the sodium anion of (S)-N-(alpha-methylbenzyl)allylamine with tert-butyl cinnamate showcases a unique tandem reaction sequence resulting in chiral aminocyclohexanes. This method illustrates the compound's role in creating highly stereoselective and complex molecular architectures, beneficial for synthesizing pharmaceuticals and natural product analogs (Koutsaplis et al., 2007).

Extraction of Rubidium from Brine Sources

The compound's derivatives have been investigated for the selective extraction of rubidium from brine sources, indicating its utility in separation technologies and the recovery of valuable metals from natural sources (Wang, Che, & Qin, 2015).

N-(Boc) Nitrone Equivalents

The synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates showcases its use as N-(Boc)-protected nitrones, useful in organic synthesis for generating N-(Boc)hydroxylamines. This highlights the compound's versatility as a building block in creating complex organic molecules (Guinchard, Vallée, & Denis, 2005).

properties

IUPAC Name

tert-butyl N-[4-[(4-nitrophenyl)methylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-18(2,3)25-17(22)20-15-8-6-14(7-9-15)19-12-13-4-10-16(11-5-13)21(23)24/h4-5,10-11,14-15,19H,6-9,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXOFLUZOJPYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001119092
Record name Carbamic acid, N-[trans-4-[[(4-nitrophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001119092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1286275-33-9
Record name Carbamic acid, N-[trans-4-[[(4-nitrophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001119092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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